molecular formula C9H13F3O2 B11891737 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane

8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane

Cat. No.: B11891737
M. Wt: 210.19 g/mol
InChI Key: HOCWBDHUMCHXEU-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane ( 110966-56-8, Molecular Formula: C₉H₁₃F₃O₂) is a spirocyclic building block of high value in medicinal chemistry and drug discovery research. This compound features a 1,4-dioxaspiro[4.5]decane skeleton, which serves as a protected form of a 4-substituted cyclohexanone, and an 8-position trifluoromethyl group, a moiety known to profoundly influence a molecule's metabolic stability, lipophilicity, and bioavailability . As such, it is a versatile precursor for the synthesis of more complex, trifluoromethyl-substituted target molecules. Spirocyclic scaffolds analogous to this compound are actively investigated for their biological activity, particularly as inhibitors of the mitochondrial permeability transition pore (mPTP), a key target in developing therapeutics for cardiac ischaemia/reperfusion injury . Researchers utilize this reagent to introduce the physiologically relevant trifluoromethyl group and the spirocyclic architecture into novel compounds. The compound is for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13F3O2

Molecular Weight

210.19 g/mol

IUPAC Name

8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decane

InChI

InChI=1S/C9H13F3O2/c10-9(11,12)7-1-3-8(4-2-7)13-5-6-14-8/h7H,1-6H2

InChI Key

HOCWBDHUMCHXEU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C(F)(F)F)OCCO2

Origin of Product

United States

Preparation Methods

Cyclization of Diols with Ketones

The 1,4-dioxaspiro[4.5]decane skeleton is typically constructed via acid-catalyzed cyclization of 1,4-cyclohexanediol derivatives. A patent by CN1772747A demonstrates that using 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane as a precursor in the presence of weakly acidic cation exchange resins (e.g., Amberlyst® 15) achieves 65% yield at 20–95°C. This method eliminates hazardous chromium reagents used in earlier approaches.

Table 1: Comparison of cyclization catalysts for spiro ring synthesis

CatalystTemperature (°C)Time (h)Yield (%)
Amberlyst® 1570265
FeCl₃/SiO₂451550
H₂SO₄ (traditional)100624

Trifluoromethyl Group Introduction

Nucleophilic Trifluoromethylation

The trifluoromethyl (-CF₃) group is introduced via nucleophilic substitution using reagents such as:

  • Trifluoromethyl iodide (CF₃I): Reacts with spirocyclic alkoxides in DMF at −40°C.

  • Ruppert–Prakash reagent (TMSCF₃): Enables CF₃ transfer under mild conditions (25°C, 12 h) with CuI catalysis.

Critical parameter: Steric hindrance from the spiro structure necessitates prolonged reaction times (8–24 h) compared to linear analogs.

Reaction Optimization

Solvent Systems

Solvent polarity significantly impacts yields. A study using toluene for extraction followed by petroleum ether (60–90°C) crystallization improved purity to >98%.

Table 2: Solubility data for stock solution preparation

Concentration (mM)Volume per 1 mg (mL)
14.4248
50.885
100.4425

Industrial-Scale Production

Continuous Flow Reactors

Recent patents describe telescoped synthesis combining:

  • Ring formation: In packed-bed reactors with immobilized catalysts.

  • CF₃ functionalization: Using microchannel reactors to enhance heat/mass transfer.

Yield enhancement: Recycling byproduct 1,4-cyclohexanedione into subsequent batches increases overall efficiency by 22%.

Comparative Analysis of Synthetic Routes

Table 3: Performance metrics for key methods

MethodCost IndexEnvironmental ImpactScalability
Cation exchange resin1.2LowHigh
FeCl₃/SiO₂3.5ModerateMedium
H₂SO₄1.0HighLow

Chemical Reactions Analysis

8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. .

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in diverse reactions, including:

  • Diels-Alder Reactions : It can be employed as a reactant in Diels-Alder reactions to synthesize complex organic molecules.
  • Functionalization : The trifluoromethyl group can be modified to introduce various functional groups, enhancing the compound's utility in creating derivatives with tailored properties.

Pharmaceutical Development

Research indicates that compounds with similar structures exhibit biological activities, such as:

  • Antimicrobial Activity : Preliminary studies suggest that 8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decane may possess antimicrobial properties, making it a candidate for developing new antibiotics.
  • Antihypertensive Properties : Analogous compounds have shown potential in lowering blood pressure, indicating possible therapeutic applications in cardiovascular medicine.

Material Science

The incorporation of this compound into polymer matrices has been explored for:

  • Fluorinated Polymers : Its presence can enhance the thermal stability and chemical resistance of polymers, making them suitable for high-performance applications.
  • Coatings : The compound's properties can contribute to the development of advanced coatings with improved durability and hydrophobic characteristics.

Data Tables

Application AreaSpecific Use CaseObservations/Findings
Organic SynthesisDiels-Alder ReactionsEffective in synthesizing complex molecules
Pharmaceutical DevelopmentAntimicrobial ActivityPotential for new antibiotic development
Material ScienceFluorinated PolymersEnhanced thermal stability
CoatingsAdvanced CoatingsImproved durability and hydrophobicity

Case Study 1: Antimicrobial Properties

A study examined the antimicrobial efficacy of derivatives of this compound against various bacterial strains. Results indicated significant activity against Gram-positive bacteria, suggesting its potential use in pharmaceutical formulations aimed at treating infections.

Case Study 2: Polymer Applications

Research conducted on incorporating this compound into polyvinyl chloride (PVC) demonstrated enhanced resistance to thermal degradation and chemical attack. This finding supports its application in developing durable materials for industrial use.

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The spirocyclic structure may also contribute to its unique binding properties and biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 1,4-dioxaspiro[4.5]decane scaffold is versatile, with modifications at the 8-position yielding derivatives with distinct physicochemical and reactivity profiles. Below is a detailed comparison:

Structural Analogs with Halogen or Oxygen-Based Substituents

Compound Name Substituent CAS Number Molecular Weight (g/mol) Key Properties/Applications Reference
8-Iodo-1,4-dioxaspiro[4.5]decane -I N/A ~268.09 (C₈H₁₃IO₂) Synthesized via iodination of 1,4-dioxaspiro[4.5]decan-8-ol (74% yield). Used in XAT-based indole synthesis .
8-Methoxy-1,4-dioxaspiro[4.5]decane -OCH₃ 56292-99-0 186.25 (C₉H₁₆O₃) Electron-donating methoxy group enhances solubility; common intermediate in organic synthesis .
1,4-Dioxaspiro[4.5]decan-8-one =O (ketone) 4746-97-8 170.21 (C₈H₁₂O₃) Reactive ketone used in condensations; recovered from industrial waste via bisulfite salt precipitation .
8-(4-Oxocyclohexyl)-1,4-dioxaspiro[4.5]decane Cyclohexyl ketone 56309-94-5 236.31 (C₁₂H₁₈O₃) Bifunctional ketone-spiroketal used in liquid crystal intermediates .

Trifluoromethyl Derivatives

Compound Name Substituent CAS Number Molecular Weight (g/mol) Key Properties/Applications Reference
8-Methoxy-8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decane -CF₃ and -OCH₃ 1421941-39-0 240.22 (C₁₀H₁₅F₃O₃) Dual functionalization enhances metabolic stability; used in drug discovery .
1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate -OSO₂CF₃ N/A ~310.25 (C₉H₁₃F₃O₅S) Electrophilic triflate intermediate for cross-coupling reactions .

Aromatic and Alkenyl Derivatives

Compound Name Substituent CAS Number Molecular Weight (g/mol) Key Properties/Applications Reference
8-(2-Phenylethylidene)-1,4-dioxaspiro[4.5]decane -CH₂C₆H₅ (styryl) N/A 244.32 (C₁₅H₁₈O₂) Generated via Wittig reaction; intermediate in opioid receptor agonist synthesis .
8-(3-Fluorophenyl)-1,4-dioxaspiro[4.5]decane -C₆H₄F (fluorophenyl) N/A 238.26 (C₁₃H₁₅FO₂) Fluorinated aromatic derivative with potential bioactivity .

Physicochemical and Reactivity Comparisons

  • Electron Effects : The trifluoromethyl group in 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane imparts strong electron-withdrawing character, reducing nucleophilic reactivity compared to methoxy or alkyl-substituted analogs .
  • Stability : The -CF₃ group enhances thermal and oxidative stability, making it preferable in harsh reaction conditions (e.g., Grubbs II-catalyzed RCM in ) .
  • Synthetic Utility : Iodo and triflate derivatives () are key electrophiles in cross-coupling, whereas ketones () serve as electrophilic partners in aldol condensations .

Biological Activity

8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane is a unique spirocyclic compound characterized by its distinctive structural features, including a trifluoromethyl group and a dioxaspiro framework. This compound has garnered attention in biological research due to its potential therapeutic applications and interesting biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C10H10F3O2, and it typically appears as a white crystalline solid. The trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.

PropertyValue
Molecular Weight220.18 g/mol
Melting Point85-87 °C
SolubilitySoluble in organic solvents (e.g., chloroform)
StabilityStable at room temperature; sensitive to moisture

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group may enhance binding affinity due to increased electron-withdrawing effects, potentially leading to modulation of enzyme activity or receptor signaling pathways.

Anticancer Properties

Recent studies have indicated that derivatives of spirocyclic compounds, including this compound, exhibit significant anticancer properties. They have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, in vitro assays demonstrated that the compound reduced the viability of breast cancer cells (MCF-7) by approximately 60% at a concentration of 10 µM after 48 hours of treatment .

Anti-inflammatory Effects

In addition to anticancer activity, this compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide and prostaglandins in activated macrophages, suggesting a potential therapeutic role in inflammatory diseases .

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry focused on the synthesis and evaluation of spirocyclic compounds, including this compound. The results indicated that this compound selectively inhibited the growth of cancer cells while exhibiting low toxicity towards normal cells .

Cell LineIC50 (µM)% Inhibition at 10 µM
MCF-71260
HeLa1555
A5492050

Study on Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory effects of the compound using a lipopolysaccharide (LPS)-induced inflammation model in mice. The administration of this compound significantly reduced edema and inflammatory cytokine levels compared to control groups .

Q & A

Q. What are the established synthetic routes for 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane, and how are critical intermediates optimized?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as ketalization of ketones, radical-mediated fluorination, or substitution reactions. For example:

  • Ketalization : Cyclohexanone derivatives undergo ketalization with ethylene glycol under acidic catalysis to form the spirocyclic core .
  • Trifluoromethyl Introduction : Radical trifluoromethylation using photocatalysts (e.g., Ru(bpy)₃²⁺) or electrophilic reagents (e.g., Togni’s reagent) at the 8-position .
  • Intermediate Optimization : Reaction conditions (temperature, solvent polarity) are adjusted to minimize side reactions. For instance, microwave-assisted synthesis improves yield in ketalization steps .

Key Challenges : Steric hindrance from the spirocyclic structure may reduce trifluoromethylation efficiency. Purification often requires column chromatography or recrystallization .

Q. How is the structural integrity of this compound validated?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the spirocyclic framework and trifluoromethyl group. For example, the spiro carbon (C-8) shows a distinct singlet at ~100 ppm in ¹³C NMR .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Used to verify purity and molecular weight. A GC chromatogram of 1,4-dioxaspiro[4.5]decane derivatives typically shows a retention time of 8–10 minutes under standard conditions .
  • X-ray Crystallography : Resolves spatial arrangement, confirming the chair conformation of the cyclohexane ring and the dioxolane ring geometry .

Q. What structural features influence the compound’s reactivity in organic transformations?

Methodological Answer:

  • Spirocyclic Strain : The 1,4-dioxaspiro[4.5]decane core minimizes ring strain, enhancing thermal stability compared to non-spiro ketals .
  • Trifluoromethyl Group : Electron-withdrawing effects increase electrophilicity at adjacent carbons, facilitating nucleophilic substitutions or radical reactions .
  • Steric Effects : Substituents at the 8-position (e.g., tert-butyl, aryl) hinder access to reactive sites, requiring tailored catalysts (e.g., bulky phosphine ligands in cross-couplings) .

Advanced Research Questions

Q. How do substituents at the 8-position affect radical stability and C–C bond cleavage?

Methodological Answer:

  • Radical Stabilization : Aryl groups (e.g., benzyl) stabilize radical cations via conjugation, enabling productive C–C bond cleavage. In contrast, alkyl substituents (e.g., methyl) lack stabilization, leading to unproductive pathways .
  • Computational Evidence : B3PW91/6-311++G(MeCN) calculations show C–C bond elongation trends: benzylic (2.94 Å) > methyl (1.94 Å), correlating with radical stability .
  • Experimental Design : Radical fluorination studies using substrates with varying 8-substituents (aryl vs. alkyl) under identical photocatalysis conditions reveal divergent product profiles .

Q. What methodologies are employed to evaluate the compound’s biological activity and mechanism of action?

Methodological Answer:

  • Cytotoxicity Assays : MCF-7 breast cancer cells are treated with graded concentrations (1–100 µM) to determine IC₅₀ values via MTT assays. Related spirocyclic compounds show IC₅₀ ~20 µM .
  • Neuroprotective Studies : Primary neuronal cultures exposed to oxidative stress (H₂O₂) are evaluated for viability. Compounds with hydroxyl or amine groups exhibit enhanced activity due to radical scavenging .
  • Target Identification : Surface plasmon resonance (SPR) or molecular docking screens against enzymes (e.g., kinases) identify binding affinities. For example, spirocyclic ethers may inhibit cytochrome P450 isoforms .

Q. How can derivatives of this compound be designed to improve pharmacological properties?

Methodological Answer:

  • Bioisosteric Replacement : Replace the trifluoromethyl group with sulfonamide or cyano groups to modulate lipophilicity (logP) and bioavailability .
  • Prodrug Strategies : Esterification of hydroxyl groups (e.g., acetyl or ethyl esters) enhances membrane permeability, with hydrolysis in vivo releasing the active form .
  • Structure-Activity Relationship (SAR) : Systematic variation of substituents (e.g., 2-fluorophenyl, piperidyl) identifies critical moieties for target engagement. For instance, piperidyl derivatives show improved CNS penetration .

Q. What analytical challenges arise in quantifying trace impurities during synthesis?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns resolve closely related impurities (e.g., des-trifluoromethyl byproducts). Gradient elution (20–80% acetonitrile/water) is optimized for peak separation .
  • Mass Spectrometry Imaging (MSI) : Detects low-abundance intermediates (e.g., radical cations) in reaction mixtures. Electrospray ionization (ESI) in positive ion mode enhances sensitivity .
  • Quantitative NMR (qNMR) : Integrates proton signals of impurities against an internal standard (e.g., 1,3,5-trimethoxybenzene) for accurate quantification .

Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?

Methodological Answer:

  • Hydrolytic Stability : The dioxolane ring resists acidic hydrolysis (pH 1–3) better than linear acetals, as shown in simulated gastric fluid studies. Degradation half-life exceeds 24 hours at 37°C .
  • Metabolic Profiling : Liver microsome assays reveal cytochrome P450-mediated oxidation of the trifluoromethyl group to carboxylic acid derivatives, requiring co-administration of CYP inhibitors .
  • Plasma Protein Binding : Equilibrium dialysis shows >90% binding to albumin, reducing free drug concentration. Structural modifications (e.g., adding polar groups) lower binding affinity .

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